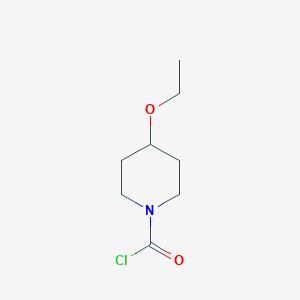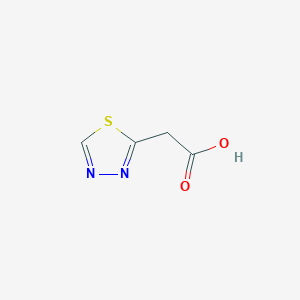![molecular formula C10H15NO B13307825 3-[1-(Ethylamino)ethyl]phenol](/img/structure/B13307825.png)
3-[1-(Ethylamino)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Ethylamino)ethyl]phenol: is an organic compound with the molecular formula C10H15NO . It is a derivative of phenol, where the phenolic hydroxyl group is substituted with an ethylaminoethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Leuckart Reaction: One of the methods to synthesize 3-[1-(Ethylamino)ethyl]phenol involves the Leuckart reaction, where meta-hydroxyl acetophenone is used as a starting material.
Eschweiler-Clarke Reaction: Another method involves the Eschweiler-Clarke reaction, where the intermediate product from the Leuckart reaction is further reacted with formaldehyde and formic acid to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves the above-mentioned synthetic routes due to their efficiency and cost-effectiveness. The reactions are carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-[1-(Ethylamino)ethyl]phenol can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to form quinones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the ethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Dyes: 3-[1-(Ethylamino)ethyl]phenol is used as an intermediate in the synthesis of various dyes and pigments.
Photographic Chemicals: It is used in the production of photographic chemicals due to its ability to form stable compounds.
Biology:
Biochemical Markers: The compound is used as a biochemical marker in various analytical techniques.
Medicine:
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry:
Wirkmechanismus
The mechanism of action of 3-[1-(Ethylamino)ethyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ethylaminoethyl group can interact with receptors and ion channels, modulating their function. These interactions lead to various biochemical and physiological effects, making the compound useful in different applications .
Vergleich Mit ähnlichen Verbindungen
3-Ethylphenol: This compound is similar in structure but lacks the ethylamino group.
3-(Dimethylamino)phenol: This compound has a dimethylamino group instead of an ethylamino group.
Uniqueness: 3-[1-(Ethylamino)ethyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenolic hydroxyl group and the ethylaminoethyl group allows for versatile reactivity and interaction with various molecular targets, making it valuable in multiple fields.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
3-[1-(ethylamino)ethyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-3-11-8(2)9-5-4-6-10(12)7-9/h4-8,11-12H,3H2,1-2H3 |
InChI-Schlüssel |
NTFSLRLKYHBFPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)C1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13307748.png)
![6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine](/img/structure/B13307753.png)
![2-({1-[4-(Propan-2-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B13307757.png)

![[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13307765.png)


![5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13307789.png)
![[2-(Diethylamino)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13307790.png)
![11-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13307798.png)


![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13307818.png)

